Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
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Overview
Description
Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound that features a unique pyrano-thiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiazole derivative with a pyran ring precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, catalysts, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives share structural similarities and exhibit similar biological activities.
Pyran Derivatives: Compounds containing the pyran ring, such as pyranocoumarins, also show comparable properties.
Uniqueness
Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is unique due to its specific stereochemistry and the combination of the pyrano and thiazole rings.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)/t4-,5+/m0/s1 |
InChI Key |
UFYIWZHJBCLUKF-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@H](O1)C)SC(=N2)N |
Canonical SMILES |
CC1CC2=C(C(O1)C)SC(=N2)N |
Origin of Product |
United States |
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